2-Amino-5-phenylpyridine-d5

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantification of 2-amino-5-phenylpyridine in plasma, urine, or tissue homogenates demands a co-eluting stable isotope-labeled internal standard to correct for matrix effects, extraction variability, and ion suppression. Unlabeled parent compounds cannot serve as internal standards due to identical MRM transitions. 2-Amino-5-phenylpyridine-d5 (CAS 150320-81-3) is the exact penta-deuterated analog with a +5 Da mass shift, enabling independent MRM channel monitoring without isotopic interference. • Co-elutes with the analyte to track extraction recovery and ionization efficiency through all sample preparation stages. • Supports method validation per regulatory guidelines; deuterium isotope effect empirically verifiable for each matrix and chromatographic method. • Supplied as a reference standard with confirmed deuteration at all five phenyl-ring positions, ensuring no signal overlap with the analyte's natural isotopic envelope.

Molecular Formula C11H10N2
Molecular Weight 175.246
CAS No. 150320-81-3
Cat. No. B565126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenylpyridine-d5
CAS150320-81-3
SynonymsPhe-P-1-d5;  5-Phenyl-2-pyridinamine-d5;  5-Phenylpyridin-2-ylamine-d5; 
Molecular FormulaC11H10N2
Molecular Weight175.246
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)N
InChIInChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D
InChIKeyOAPVIBHQRYFYSE-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-phenylpyridine-d5: Labeled Internal Standard


2-Amino-5-phenylpyridine-d5 (CAS 150320-81-3, molecular formula C11H5D5N2, molecular weight 175.24) is a penta-deuterated stable isotope-labeled analog of 2-amino-5-phenylpyridine, a heterocyclic aromatic amine belonging to the phenylpyridine class . The compound features five deuterium atoms substituted for hydrogen atoms specifically on the phenyl ring (5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine), conferring a nominal mass shift of +5 Da relative to the unlabeled parent (C11H10N2, MW 170.21) . It is classified under stable isotope-labeled compounds and is supplied as a reference standard for quantitative bioanalytical applications, particularly as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. The deuterium incorporation is stable under standard analytical and storage conditions, with recommended storage at -20°C .

Type Stable isotope-labeled internal standard (ISTD)
Labeling Penta-deuterated (d5) on phenyl ring; +5 Da mass shift
Workflow LC-MS/MS quantitative bioanalysis; MRM-based assay support

Why 2-Amino-5-phenylpyridine-d5 Cannot Be Substituted


Generic substitution of 2-amino-5-phenylpyridine-d5 with unlabeled 2-amino-5-phenylpyridine (CAS 33421-40-8) or structurally dissimilar internal standards fails due to fundamental limitations in quantitative LC-MS/MS bioanalysis. Unlabeled parent compounds cannot be used as internal standards because they are indistinguishable from the analyte in mass spectrometric detection, producing identical precursor-to-product ion transitions that prevent independent quantification . Structural analogs lacking isotopic labeling exhibit different physicochemical properties—including extraction recovery, ionization efficiency, and chromatographic retention—that preclude their ability to track the analyte through all stages of sample preparation and analysis, thereby failing to correct for matrix effects and sample-to-sample variability [1]. Furthermore, not all isotopically labeled standards perform equivalently: deuterium-labeled internal standards may exhibit differential chromatographic retention times relative to 13C- or 15N-labeled analogs due to the deuterium isotope effect, a phenomenon with documented quantitative consequences that must be considered during method validation [1].

  • Unlabeled parent compound
    Mass equivalence with analyte prevents independent MS/MS quantification channels
  • Structural analog internal standards
    Divergent extraction recovery and ionization may not correct matrix effects
  • Deuterated vs. ¹³C/¹⁵N labeled standards
    Deuterium isotope effect may alter retention and ion suppression compensation

2-Amino-5-phenylpyridine-d5 Quantitative Differentiation Evidence


Molecular Weight Shift and Baseline Resolution

2-Amino-5-phenylpyridine-d5 exhibits a molecular weight of 175.24 g/mol compared to 170.21 g/mol for unlabeled 2-amino-5-phenylpyridine (CAS 33421-40-8), representing a mass shift of +5.03 Da derived from penta-deuteration on the phenyl ring . This +5 Da mass difference exceeds the minimum +3 Da threshold generally recommended for stable isotope-labeled internal standards in LC-MS/MS applications, ensuring that the isotopic envelope of the labeled standard does not overlap with the natural abundance M+1, M+2, or M+3 isotopologues of the unlabeled analyte, thereby preventing cross-signal interference and enabling independent quantification channels .

Mass Shift vs Unlabeled
Direct comparison
+5.03 Da
Supports baseline-resolved MRM channels without isotopic overlap
Exceeds +3 Da threshold for LC-MS/MS
Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Site-Specific Deuteration and Isotopic Purity

2-Amino-5-phenylpyridine-d5 is specifically deuterated at all five hydrogen positions on the phenyl ring, yielding the structure 5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine with isotopic composition C11H5D5N2, whereas alternative labeling approaches may produce variable isotopic enrichment patterns or incomplete substitution . The unlabeled comparator 2-amino-5-phenylpyridine (C11H10N2) contains no deuterium and cannot function as an internal standard due to mass equivalence with the target analyte [1]. The defined penta-deuterated structure of the d5 compound ensures a consistent isotopic purity profile with a distinct +5 Da mass shift from the monoisotopic unlabeled species, as opposed to compounds with lower or heterogeneous deuterium incorporation that yield complex isotopic distributions .

Isotopic Purity
Direct comparison
5D on phenyl ring (C₁₁H₅D₅N₂)
Supports batch-to-batch isotopic purity for method validation
Defined penta-deuteration vs unlabeled C₁₁H₁₀N₂
Stable Isotope Synthesis Analytical Reference Standards Quality Control

Superior Matrix Effect Compensation with Deuterated Standards

Stable isotopically labeled (SIL) internal standards such as 2-amino-5-phenylpyridine-d5 provide superior correction for matrix effects compared to structural analog internal standards. In a systematic comparison of internal standard performance, SIL internal standards demonstrate near-identical extraction recovery and ionization response to the target analyte, whereas structural analogs exhibit divergent behavior that fails to adequately compensate for sample-to-sample matrix variability [1]. However, deuterium-labeled compounds may exhibit differential chromatographic retention times relative to the unlabeled analyte due to the deuterium isotope effect—a phenomenon documented to cause retention time shifts that can affect matrix effect compensation if the labeled and unlabeled species experience different regions of ion suppression during elution [2]. This class-level evidence highlights the dual nature of deuterated internal standards: they offer superior performance over structural analogs, yet require method-specific validation to confirm adequate co-elution with the analyte.

Matrix Effect Compensation
Class-level inference
SIL IS near-identical recovery
Reported higher matrix compensation; co-elution requires verification
Deuterated IS may show retention shift
Matrix Effects Ion Suppression LC-MS/MS Quantitation

Ion Suppression Differences: Deuterated vs 13C/15N Standards

In a systematic comparative study of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) stable isotope-labeled internal standards, 2MHA-[²H₇] generated urinary biomarker concentrations that were on average 59.2% lower than those generated with 2MHA-[¹³C₆], with spike accuracy testing demonstrating a negative bias of −38.4% for the deuterated standard versus no significant bias for the ¹³C-labeled standard [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the unlabeled analyte and the ¹³C-labeled standard was not equally experienced by the deuterated standard due to differential chromatographic retention, a direct consequence of the deuterium isotope effect [1]. While this study was conducted on a different compound class (hippuric acid derivatives), it establishes a class-level principle applicable to 2-amino-5-phenylpyridine-d5: deuterated internal standards require rigorous method validation to verify that the deuterium isotope effect does not introduce quantitative bias in the specific matrix and chromatographic system employed.

Deuterium IS Bias
Class-level inference
−59.2% concentration; −38.4% spike
Reported bias with deuterated IS; method-specific validation necessary
Based on 2MHA-[²H₇] vs [¹³C₆] in urine matrix
Deuterium Isotope Effect Internal Standard Selection LC-MS/MS Method Validation

2-Amino-5-phenylpyridine-d5 Application Scenarios


Quantitative LC-MS/MS Bioanalysis in Biological Matrices

The +5 Da mass shift of 2-amino-5-phenylpyridine-d5 relative to the unlabeled analyte enables distinct MRM channel monitoring without isotopic interference, making it suitable as an internal standard for quantifying 2-amino-5-phenylpyridine in plasma, urine, or tissue homogenates . This application is directly supported by the molecular weight differential evidence (175.24 vs 170.21 g/mol) and the defined penta-deuterated structure, which together ensure that the internal standard signal does not overlap with the natural isotopic envelope of the analyte [1].

Method Validation of Deuterium Isotope Effect

Given the class-level evidence that deuterated internal standards can exhibit differential chromatographic retention and ion suppression relative to ¹³C/¹⁵N-labeled alternatives (with documented −38.4% spike recovery bias in one comparative study), 2-amino-5-phenylpyridine-d5 should be procured specifically for method development and validation studies that assess whether the deuterium isotope effect introduces quantitative bias in the intended analytical system [2]. This application scenario stems directly from the evidence that deuterated SIL standards require empirical verification of co-elution and matrix effect compensation in each specific matrix and chromatographic method.

Metabolism and Pharmacokinetic Studies

As a deuterium-labeled aminopyridine, 2-amino-5-phenylpyridine-d5 is positioned for use in pharmaceutical metabolism research and pharmacokinetic studies where accurate quantification of the unlabeled parent compound or structurally related aminopyridine analogs is required . The stable isotope label enables tracking of the analyte through complex metabolic pathways without altering the chemical behavior of the target molecule, leveraging the class-level principle that SIL internal standards provide near-identical extraction recovery and ionization response to the unlabeled analyte [3].

Impurity Profiling and Toxicological Analysis

2-Amino-5-phenylpyridine-d5 is indicated for impurity profiling applications, where accurate quantification of trace-level 2-amino-5-phenylpyridine in pharmaceutical formulations or environmental samples is required . The compound's classification as a product from the pyrolysis of phenylalanine—and its association with mutagenic heterocyclic aromatic amines found in cooked foods—establishes its relevance in food safety and toxicological exposure assessment studies [4]. The use of a deuterated internal standard in these applications addresses matrix effect challenges inherent to complex sample types.

Application
Selection Property
Validation Focus
Quantitative bioanalysis in research matrices
+5 Da mass shift for distinct MRM transitions
Signal independence and isotopic interference exclusion
Deuterium isotope effect method validation
Deuterated internal standard with potential retention shift
Co-elution and matrix effect assessment
Metabolism and pharmacokinetic research
Stable isotope label for analyte tracking
Extraction recovery and ionization response verification
Impurity profiling and toxicological research
Deuterated IS for trace quantification in complex samples
Matrix effect compensation in food/environmental matrices

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